![molecular formula C9H8N2O2 B8684611 3-Benzyl-1,2,4-oxadiazol-5(2H)-one CAS No. 23589-80-2](/img/structure/B8684611.png)
3-Benzyl-1,2,4-oxadiazol-5(2H)-one
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Overview
Description
3-Benzyl-1,2,4-oxadiazol-5(2H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study synthesized a series of substituted 1,2,4-oxadiazole derivatives and evaluated their activity against multiple cancer cell lines, including HCT-116 and PC-3. Compounds such as 10a and 10b demonstrated promising antitumor activity with IC50 values ranging from 13.6 to 48.37 µM, although further structural modifications are necessary to enhance potency compared to reference compounds like doxorubicin .
Antibacterial and Antifungal Properties
The oxadiazole scaffold has been associated with antibacterial and antifungal activities. A study highlighted that certain oxadiazole derivatives displayed effective inhibition against various bacterial strains and fungi. For example, compounds containing the oxadiazole ring were tested against Dengue virus proteases and showed notable inhibition rates . The structural diversity of these compounds allows for the exploration of new therapeutic agents against resistant strains.
Monoamine Oxidase Inhibition
3-Benzyl-1,2,4-oxadiazol-5(2H)-one has been investigated for its potential as a monoamine oxidase (MAO) inhibitor, particularly MAO-B. This is significant in the context of neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors can enhance dopamine levels and reduce oxidative stress . The synthesis of specific derivatives has led to compounds with IC50 values indicating strong inhibitory effects on MAO-B.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and one-pot reactions involving amidoximes . The structure-activity relationship studies have provided insights into how modifications to the oxadiazole ring influence biological activity. For instance:
Compound | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
10a | Antitumor | 13.6 | |
10b | Antitumor | 48.37 | |
5f | MAO-B Inhibitor | 0.371 |
Case Studies
Several case studies highlight the effectiveness of this compound in drug discovery:
Study on Antitumor Activity
In a study by Kumar et al., a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives were synthesized and tested against various cancer cell lines including A549 and MCF-7. The results indicated that certain derivatives had comparable potency to established anticancer drugs .
Neuroprotective Study
A recent investigation focused on the neuroprotective effects of oxadiazole derivatives on neuronal cells exposed to oxidative stress conditions. The study found that these compounds could significantly reduce cell death and improve cell viability through their action as MAO-B inhibitors .
Properties
CAS No. |
23589-80-2 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-benzyl-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-9-10-8(11-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |
InChI Key |
VJUMTDFMVOOCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=O)N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.